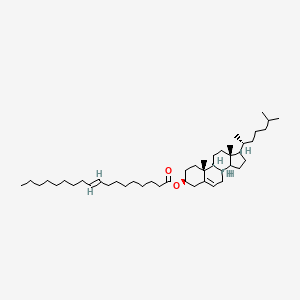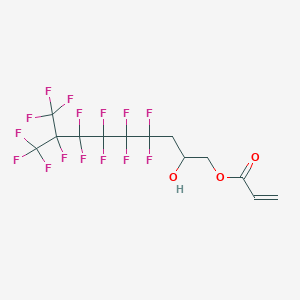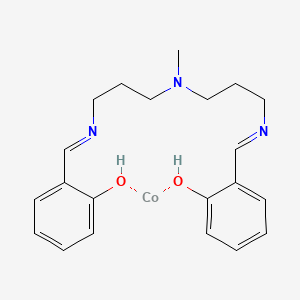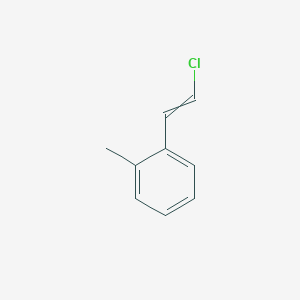
1-Brom-4-methyl-3-hexen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-methyl-3-hexene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain that also contains a double bond
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-methyl-3-hexene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, potentially leading to the development of new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
1-Bromo-4-methyl-3-hexene is an organic compound that primarily targets carbon atoms in other molecules. The bromine atom in the compound is highly reactive and can easily form bonds with carbon atoms . This reactivity allows 1-Bromo-4-methyl-3-hexene to participate in various chemical reactions, particularly those involving carbon-based molecules .
Mode of Action
The compound’s mode of action involves the interaction of the bromine atom with its targets. In a typical reaction, the bromine atom acts as an electrophile, attracting electron-rich species . This can lead to the formation of new bonds and the breaking of existing ones . For instance, in a free radical reaction, the bromine atom can be removed, leaving behind a radical that can further react with other molecules .
Biochemical Pathways
1-Bromo-4-methyl-3-hexene can participate in various biochemical pathways, particularly those involving the substitution or addition of atoms or groups of atoms . For example, it can undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . It can also participate in elimination reactions, where the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .
Result of Action
The result of 1-Bromo-4-methyl-3-hexene’s action depends on the specific reaction it is involved in. In a substitution reaction, for example, the bromine atom is replaced by another atom or group of atoms, resulting in a new compound . In an elimination reaction, the removal of the bromine atom and a hydrogen atom leads to the formation of a double bond .
Action Environment
The action of 1-Bromo-4-methyl-3-hexene can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the course of the reaction . Temperature and pressure can also influence the reaction rate and the stability of the compound . Furthermore, the compound’s reactivity can be affected by the pH of the environment, as changes in pH can alter the compound’s protonation state and thus its reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyl-3-hexene can be synthesized through several methods. One common approach involves the bromination of 4-methyl-3-hexene. This reaction typically uses bromine (Br2) as the brominating agent in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield the final product .
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-methyl-3-hexene may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-methyl-3-hexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, 1-Bromo-4-methyl-3-hexene can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in 1-Bromo-4-methyl-3-hexene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like water or alcohols.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.
Major Products Formed:
Substitution: Alcohols, ethers.
Elimination: Alkenes.
Addition: Dihalides, haloalkanes.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-methyl-3-hexene can be compared with other brominated alkenes, such as:
1-Bromo-3-hexene: Similar structure but lacks the methyl group at the fourth carbon.
1-Bromo-4-methyl-2-hexene: Similar structure but with the double bond at a different position.
1-Bromo-5-methyl-3-hexene: Similar structure but with the methyl group at the fifth carbon.
Uniqueness: The presence of the methyl group at the fourth carbon and the double bond at the third position gives 1-Bromo-4-methyl-3-hexene unique reactivity and steric properties, making it a valuable compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
1-bromo-4-methylhex-3-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-3-7(2)5-4-6-8/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXHKKCMHWXNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694140 |
Source


|
| Record name | 1-Bromo-4-methylhex-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19198-88-0 |
Source


|
| Record name | 1-Bromo-4-methylhex-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)



